molecular formula C10H6BrClN2 B1517327 3-(2-Bromophenyl)-6-chloropyridazine CAS No. 143569-57-7

3-(2-Bromophenyl)-6-chloropyridazine

Cat. No.: B1517327
CAS No.: 143569-57-7
M. Wt: 269.52 g/mol
InChI Key: DJKXPDFXVPRZDU-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-6-chloropyridazine is a chemical compound characterized by a bromophenyl group attached to a pyridazine ring with a chlorine atom at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)-6-chloropyridazine typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of halogenating agents under controlled conditions. The process requires precise temperature control and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromophenyl)-6-chloropyridazine undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like hydroxide (OH⁻) or alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

3-(2-Bromophenyl)-6-chloropyridazine has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Bromophenyl)-6-chloropyridazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

3-(2-Bromophenyl)-6-chloropyridazine is compared with other similar compounds to highlight its uniqueness:

  • 3-(2-Bromophenyl)propionic acid: Similar in structure but differs in functional groups and reactivity.

  • 2-Bromophenol: Contains a hydroxyl group instead of a pyridazine ring.

  • 6-Chloropyridazine: Lacks the bromophenyl group, resulting in different chemical properties.

These compounds share structural similarities but exhibit different chemical behaviors and applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in various fields, from chemistry to medicine.

Properties

IUPAC Name

3-(2-bromophenyl)-6-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2/c11-8-4-2-1-3-7(8)9-5-6-10(12)14-13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKXPDFXVPRZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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